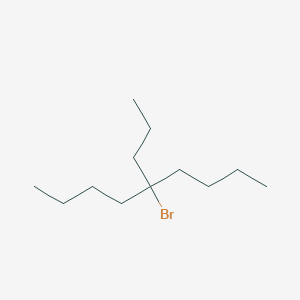
5-Bromo-5-propylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5-propylnonane is an organic compound with the molecular formula C12H25Br It is a brominated alkane, specifically a nonane derivative, where a bromine atom is attached to the fifth carbon of the nonane chain, and a propyl group is also attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-propylnonane can be achieved through several methods. One common approach involves the bromination of 5-propylnonane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the fifth carbon, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and flow rates, ensuring high yields and purity of the final product. The use of bromine and radical initiators remains consistent with laboratory-scale synthesis, but the process is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5-propylnonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted nonane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 5-propylnonene.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: 5-Hydroxy-5-propylnonane, 5-Cyano-5-propylnonane, 5-Amino-5-propylnonane.
Elimination: 5-Propylnonene.
Oxidation: 5-Propylnonan-5-ol, 5-Propylnonan-5-al, 5-Propylnonanoic acid.
Aplicaciones Científicas De Investigación
5-Bromo-5-propylnonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to understand the behavior of brominated alkanes in biological systems.
Medicine: Research into brominated compounds has shown potential in developing new pharmaceuticals. This compound may be explored for its biological activity and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5-propylnonane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific chemical transformation or biological interaction being studied.
Comparación Con Compuestos Similares
5-Bromo-5-propylnonane can be compared with other brominated alkanes, such as:
5-Bromo-5-methylnonane: Similar in structure but with a methyl group instead of a propyl group. It exhibits different reactivity and physical properties.
5-Bromo-5-ethylnonane: Contains an ethyl group, leading to variations in chemical behavior and applications.
5-Bromo-5-butylhexane: A longer alkyl chain, resulting in distinct chemical and physical characteristics.
Propiedades
Número CAS |
63316-25-6 |
|---|---|
Fórmula molecular |
C12H25Br |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
5-bromo-5-propylnonane |
InChI |
InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3 |
Clave InChI |
LSCFUIURXDTIHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)(CCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


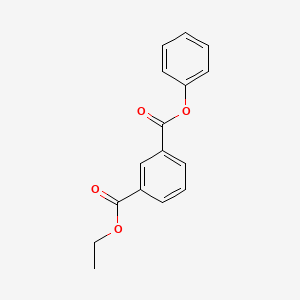

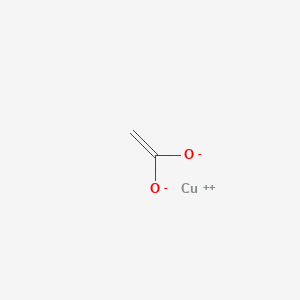

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
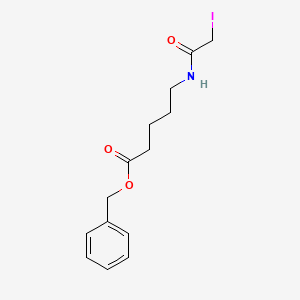
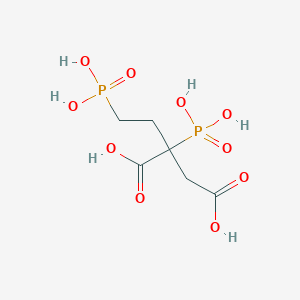

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

